
Octane-1,8-diylbis(tributylphosphonium) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-1,8-diylbis(tributylphosphonium) bromide, commonly known as ODTBPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ODTBPP is a quaternary ammonium salt that is synthesized by the reaction of tributylphosphine with 1,8-dibromooctane.
Mécanisme D'action
The mechanism of action of ODTBPP is not well understood. However, it is believed that ODTBPP acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. ODTBPP may also act as a surfactant by lowering the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ODTBPP are not well understood. However, ODTBPP has been shown to have low toxicity and is not expected to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ODTBPP in lab experiments is its high catalytic activity. ODTBPP is also easy to synthesize and purify, making it a cost-effective catalyst. However, one of the limitations of using ODTBPP is its limited solubility in water, which may limit its use in aqueous reactions.
Orientations Futures
There are several future directions for the study of ODTBPP. One of the major directions is the development of new synthetic methods for ODTBPP. Another direction is the study of the mechanism of action of ODTBPP. Further studies are also needed to determine the potential applications of ODTBPP in various fields, including catalysis, medicine, and materials science.
Méthodes De Synthèse
The synthesis of ODTBPP involves the reaction of tributylphosphine with 1,8-dibromooctane. The reaction is carried out in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred for several hours at room temperature, followed by the addition of hydrobromic acid to remove any unreacted tributylphosphine. The resulting product is then purified by column chromatography to obtain pure ODTBPP.
Applications De Recherche Scientifique
ODTBPP has been extensively studied for its potential applications in various fields. One of the major applications of ODTBPP is in the field of catalysis. ODTBPP has been shown to be an effective catalyst for various organic reactions, including Michael addition, aldol condensation, and Mannich reaction. ODTBPP has also been used as a phase transfer catalyst in the synthesis of organic compounds.
ODTBPP has also been studied for its potential applications in the field of medicine. ODTBPP has been shown to have antimicrobial properties and has been used as a disinfectant in various medical applications. ODTBPP has also been studied for its potential use as an anticancer agent. ODTBPP has been shown to induce cell death in cancer cells and has been proposed as a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
131526-14-2 |
|---|---|
Nom du produit |
Octane-1,8-diylbis(tributylphosphonium) bromide |
Formule moléculaire |
C32H70Br2P2 |
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
tributyl(8-tributylphosphaniumyloctyl)phosphanium;dibromide |
InChI |
InChI=1S/C32H70P2.2BrH/c1-7-13-25-33(26-14-8-2,27-15-9-3)31-23-21-19-20-22-24-32-34(28-16-10-4,29-17-11-5)30-18-12-6;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
XFODVBVHRABGNB-UHFFFAOYSA-L |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



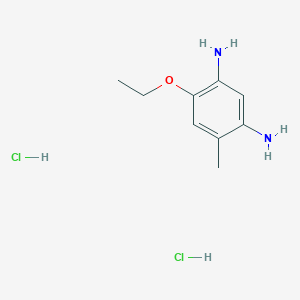

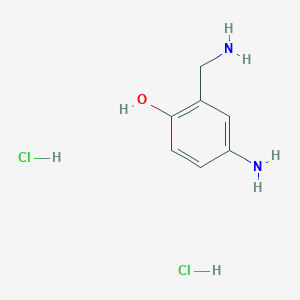
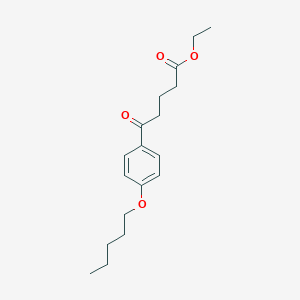
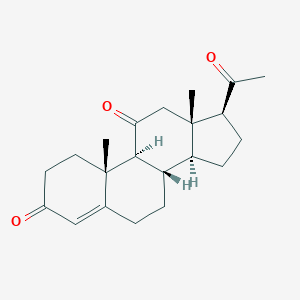
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
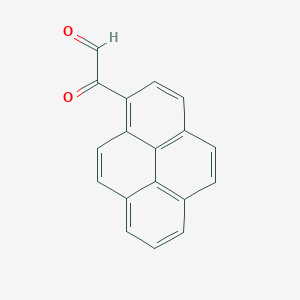
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
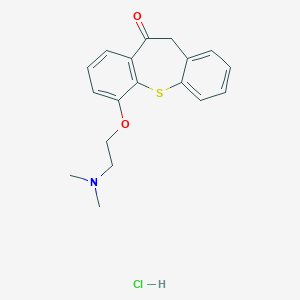
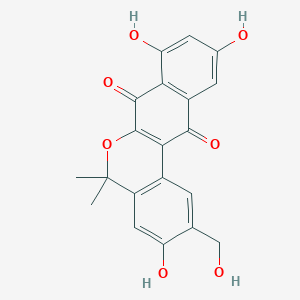

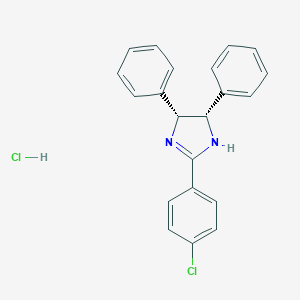
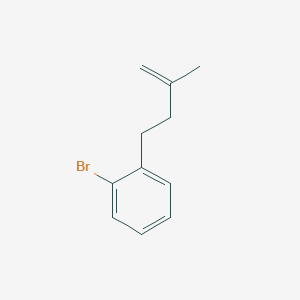
![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)